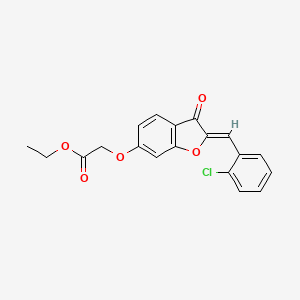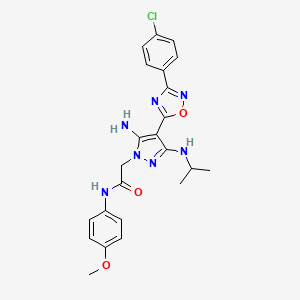
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN7O3 and its molecular weight is 481.94. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Potential
Research on similar derivatives, including 1,3,4-oxadiazole and pyrazole derivatives, has been conducted with a focus on their computational and pharmacological potential. These compounds, such as N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, have been evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specific studies have shown binding and moderate inhibitory effects in assays, suggesting their potential in medical and pharmacological applications (Faheem, 2018).
Molecular Conformations and Biological Activities
Derivatives of 4-antipyrine, which share structural similarities with the compound , have exhibited a range of biological activities, including analgesic, antibacterial, and anti-inflammatory effects. Research has revealed different molecular conformations in these compounds, which can be linked to their varying biological activities. For instance, 2-(4-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been studied for its molecular structure and hydrogen bonding, which might correlate with its biological effectiveness (Narayana et al., 2016).
Novel Potential Antipsychotic Agents
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the compound of interest, has indicated their potential as novel antipsychotic agents. These compounds, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have demonstrated antipsychotic-like profiles in behavioral animal tests. This research suggests that similar compounds, like the one , might have applications in the treatment of psychiatric disorders (Wise et al., 1987).
Corrosion Inhibition Performance
Pyrazole derivatives, including those structurally related to the compound , have been studied for their corrosion inhibition performance. They have been investigated as inhibitors for mild steel corrosion in acidic solutions. This research indicates that similar compounds could be used in industrial applications for protecting metals against corrosion (Yadav et al., 2016).
Synthesis and Anti-tumor Activities
Research on the synthesis of novel pyrazole derivatives containing 1,3,4-oxadiazole, structurally similar to the compound of interest, has been conducted with a focus on their anti-tumor activities. Such studies can offer insights into the potential use of similar compounds in cancer treatment (Jin, 2014).
Eigenschaften
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(propan-2-ylamino)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7O3/c1-13(2)26-22-19(23-28-21(30-34-23)14-4-6-15(24)7-5-14)20(25)31(29-22)12-18(32)27-16-8-10-17(33-3)11-9-16/h4-11,13H,12,25H2,1-3H3,(H,26,29)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTNMIZJKFUDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2573918.png)

![4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride](/img/structure/B2573921.png)
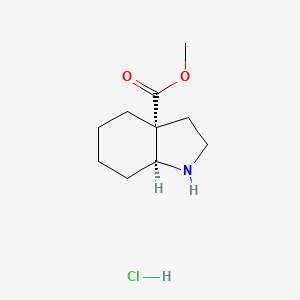
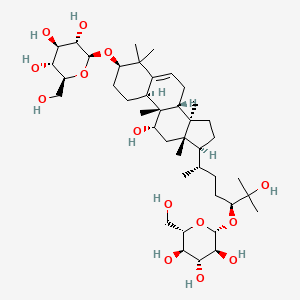
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2573925.png)
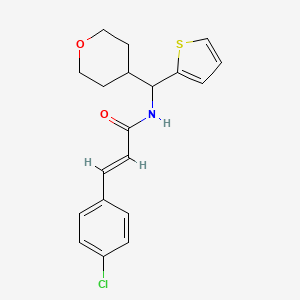
![2-[[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2573928.png)
![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2573931.png)
![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2573933.png)
![5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B2573935.png)
